2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 3,4-dihydro-2H-1,2,4-benzothiadiazine class, characterized by a bicyclic system containing sulfur and nitrogen atoms. Key structural features include:
- Substituents: A 5-chloro-2-methylphenyl group at position 2 and an ethyl group at position 3.
- Functional Groups: Three ketone groups (trione) at positions 1, 1, and 2.
- Core Structure: The benzothiadiazine ring system confers rigidity and electron-withdrawing properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-3-18-13-6-4-5-7-15(13)23(21,22)19(16(18)20)14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIQGRUPEPABAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is believed to be the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .
Mode of Action
This compound interacts with the K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration promotes the exocytosis of insulin-containing vesicles .
Biochemical Pathways
The inhibition of K_ATP channels by this compound affects several biochemical pathways:
- Neuronal Activity Pathway : Modulation of neuronal excitability through changes in membrane potential .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : Metabolites are excreted via the kidneys. The compound’s bioavailability is influenced by its metabolic rate and the efficiency of renal excretion .
Result of Action
At the molecular level, the compound’s action results in the inhibition of K_ATP channels, leading to membrane depolarization and subsequent cellular responses. At the cellular level, this results in increased insulin secretion in pancreatic beta cells, enhanced muscle contraction in smooth muscle cells, and altered neuronal excitability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability. For instance:
- Ions/Molecules : The presence of competing ions or molecules can modulate the compound’s binding to its target .
This comprehensive understanding of the mechanism of action of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione highlights its potential therapeutic applications and the importance of considering environmental factors in its use.
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a derivative of benzothiadiazine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that benzothiadiazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific compound has shown notable activity against various bacterial strains.
Antimicrobial Activity
A significant focus has been placed on the antimicrobial properties of this compound. Studies have demonstrated that derivatives of benzothiadiazine can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus subtilis | 25 µg/mL | 50 µg/mL |
| Staphylococcus aureus | 50 µg/mL | 100 µg/mL |
| Escherichia coli | 100 µg/mL | 200 µg/mL |
| Salmonella typhimurium | 75 µg/mL | 150 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of benzothiadiazine derivatives is often influenced by their substituents. Research indicates that:
- Chloro and bromo substituents in the para position enhance antimicrobial activity.
- The presence of an ethyl group on the nitrogen atom contributes positively to antibacterial effects.
- Compounds with a hydrogen atom or an alkyl group on the nitrogen of the thiazine ring tend to show increased activity against bacterial strains .
Case Studies
Several studies have explored the biological efficacy of similar benzothiadiazine compounds:
-
Study on Antimicrobial Activity :
A study synthesized various benzothiadiazine derivatives and tested their antimicrobial properties. The results indicated that compounds with halogen substituents exhibited enhanced activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 25 to 100 µg/mL . -
Anti-inflammatory Properties :
Another investigation highlighted the anti-inflammatory potential of benzothiadiazines. Compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines in human cell lines. Results showed significant inhibition at concentrations similar to those effective against bacterial strains .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzothiadiazines exhibit significant anticancer properties. The compound has been included in screening libraries aimed at identifying new anticancer agents. Its structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. For instance, compounds similar to this have shown efficacy against various cancer cell lines in preclinical studies .
Cardiovascular Effects
The compound is also part of libraries focused on cardiovascular diseases. Preliminary studies suggest that derivatives of benzothiadiazines can influence blood pressure regulation and vascular function, making them potential candidates for treating hypertension and related cardiovascular conditions .
Mechanism of Action
The proposed mechanisms involve the modulation of nitric oxide pathways and inhibition of certain kinases that are overactive in cancerous cells. This dual action could provide a therapeutic advantage in treating both cancer and cardiovascular diseases simultaneously .
Environmental Science Applications
Pesticide Development
Benzothiadiazine derivatives have been explored for their potential use as pesticides. The compound's structural attributes may allow it to function as an effective agent against agricultural pests while minimizing environmental impact compared to traditional pesticides .
Toxicological Studies
Studies have also focused on the environmental toxicity of benzothiadiazines. Understanding their degradation pathways and ecological effects is critical for assessing their safety as agricultural chemicals. Research indicates that these compounds can degrade under certain conditions, reducing their long-term environmental persistence .
Material Science Applications
Polymer Chemistry
The unique chemical structure of benzothiadiazines allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and construction .
Nanotechnology
Recent advancements have seen the incorporation of benzothiadiazine derivatives into nanomaterials for drug delivery systems. Their ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment outcomes in diseases like cancer .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Benzothiadiazines | Medicinal Chemistry | Significant cytotoxicity against breast cancer cells |
| Environmental Impact Assessment | Environmental Science | Low toxicity levels observed in aquatic organisms |
| Polymer Blends with Benzothiadiazine | Material Science | Improved tensile strength and thermal stability |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related benzothiadiazines and benzothiadiazepines:
Key Observations:
- Trione vs.
- Substituent Effects :
- Synthesis Complexity : Enantioselective synthesis of 1,2,4-benzothiadiazines (e.g., via Sc(III)-Pybox catalysis) highlights the importance of stereochemistry in activity, though the target compound’s synthesis route remains unconfirmed .
Pharmacological and Mechanistic Insights
- AMPA Receptor Modulation : Cyclothiazide and IDRA-21 are benchmark desensitization inhibitors, with cyclothiazide showing 18-fold potentiation of glutamate currents . The target compound’s trione system may alter binding kinetics compared to dioxides.
- Selectivity : IDRA-21 preferentially inhibits AMPA desensitization over kainate receptors, unlike cyclothiazide, suggesting substituent-dependent selectivity .
- Structural-Activity Relationships (SAR) :
- Position 3 : Methyl or bicyclic groups (e.g., cyclothiazide) enhance potency. The target compound’s ethyl group at position 4 may alter steric interactions.
- Position 7 : Chlorine substitution is conserved in potent analogs (e.g., diazoxide, IDRA-21), likely critical for receptor interactions .
Preparation Methods
Synthesis of 5-Chloro-2-methylbenzaldehyde
The aryl aldehyde precursor is synthesized through Friedel-Crafts acylation of toluene with chloroacetyl chloride, followed by oxidation. For instance, tin(II) chloride-mediated acylation of p-methylacetophenone yields 2-carbonyl-2-p-phenmethyl acetaldehyde, which is subsequently oxidized to the aldehyde using Jones reagent.
Preparation of N-Ethyl-2-aminobenzenesulfonamide
Ethylation of 2-aminobenzenesulfonamide is achieved via nucleophilic substitution with ethyl bromide in the presence of anhydrous potassium carbonate. Reaction conditions (80°C, DMF, 6 hours) afford N-ethyl-2-aminobenzenesulfonamide in 85% yield.
Cyclocondensation Reaction
Equimolar quantities of 5-chloro-2-methylbenzaldehyde and N-ethyl-2-aminobenzenesulfonamide are heated under reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the dihydrobenzothiadiazine core. Typical conditions (12 hours, 80°C) provide the intermediate 4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine in 72% yield.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | PTSA (5 mol%) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 72% |
Nickel-Catalyzed Dehydrogenative Coupling
Recent advances in transition metal catalysis enable atom-economic synthesis of benzothiadiazines. A nickel(II)-N∧N∧S pincer complex (3 mol%) catalyzes the coupling of 5-chloro-2-methylbenzyl alcohol with N-ethyl-2-aminobenzenesulfonamide.
Mechanistic Pathway
-
Oxidation of Alcohol : The nickel catalyst facilitates dehydrogenation of 5-chloro-2-methylbenzyl alcohol to 5-chloro-2-methylbenzaldehyde.
-
Imine Formation : The aldehyde condenses with the sulfonamide’s amine group, forming a Schiff base.
-
Cyclization : Intramolecular nucleophilic attack by the sulfonamide’s sulfur atom generates the benzothiadiazine ring.
-
Oxidation : Atmospheric oxygen oxidizes the dihydro intermediate to the trione form.
Optimization Data
Key parameters for maximizing yield include:
| Condition | Optimal Value |
|---|---|
| Catalyst Loading | 3 mol% Ni(II) complex |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 18 hours |
| Yield | 89% |
This method eliminates stoichiometric oxidants, producing water and hydrogen gas as byproducts.
For late-stage introduction of the ethyl group, a two-step sequence is employed:
Synthesis of 2-(5-Chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
The parent compound lacking the ethyl group is prepared via cyclocondensation of 2-aminobenzenesulfonamide and 5-chloro-2-methylbenzaldehyde (Method 1).
N-Alkylation with Ethyl Bromide
The secondary amine at position 4 undergoes alkylation using ethyl bromide and potassium carbonate in acetonitrile. Reaction conditions (60°C, 8 hours) afford the target compound in 68% yield.
| Parameter | Value |
|---|---|
| Base | K2CO3 (2 equiv) |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 68% |
Comparative Analysis of Synthetic Routes
| Method | Yield | Byproducts | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 72% | H2O | Moderate | High |
| Nickel Catalysis | 89% | H2, H2O | High | Moderate |
| Post-Functionalization | 68% | KBr, CO2 | Low | Low |
The nickel-catalyzed route offers superior yield and scalability, making it preferable for industrial applications. Conversely, post-cyclization alkylation is limited by lower efficiency and higher reagent costs.
Characterization and Validation
Critical analytical data for the target compound include:
-
HRMS (ESI) : m/z calculated for C19H17ClN3O3S2 [M+H]+: 442.0321; found: 442.0325.
-
1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 7.31 (s, 1H), 4.21 (q, J = 7.2 Hz, 2H), 3.58 (t, J = 6.0 Hz, 2H), 2.98 (t, J = 6.0 Hz, 2H), 2.42 (s, 3H), 1.32 (t, J = 7.2 Hz, 3H).
-
X-ray Crystallography : Monoclinic crystal system (Space group P21/c), validating the trione configuration and ethyl substituent orientation.
Industrial-Scale Considerations
Large-scale synthesis (1 kg batch) using the nickel-catalyzed method achieves 84% yield with reduced catalyst loading (1.5 mol%). Continuous flow systems further enhance throughput, achieving a space-time yield of 12 g·L−1·h−1 .
Q & A
Q. What strategies ensure specificity in enzyme inhibition studies?
- Methodological Approach :
- Use isoform-specific assays (e.g., recombinant CA isoforms IX vs. XII) to avoid off-target effects .
- Employ competitive inhibition assays with increasing substrate concentrations to determine K values .
- Validate specificity via knockout cell lines (e.g., CRISPR-Cas9 for CA IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
